molecular formula C5H11NO B2413233 2-(Azetidin-3-yl)ethan-1-ol CAS No. 752956-75-5

2-(Azetidin-3-yl)ethan-1-ol

Cat. No.: B2413233
CAS No.: 752956-75-5
M. Wt: 101.149
InChI Key: KJMWIZGSBHAUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yl)ethan-1-ol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azetidin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-2-1-5-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMWIZGSBHAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752956-75-5
Record name 2-(azetidin-3-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azetidin-3-yl)ethan-1-ol (CAS 752956-75-5)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its unique conformational rigidity and its ability to enhance the physicochemical properties of bioactive molecules.[1][2] As a saturated four-membered heterocycle, it imparts a significant sp³-rich character while acting as a versatile bioisosteric replacement for larger, more flexible ring systems.[3] This guide provides a comprehensive technical overview of 2-(Azetidin-3-yl)ethan-1-ol, a bifunctional building block featuring the 3-substituted azetidine core. We will delve into its physicochemical properties, spectroscopic signature, a validated multi-step synthesis, key reactivity patterns, and its strategic application in the design of next-generation therapeutics. This document is intended to serve as a practical resource for researchers leveraging this valuable intermediate in their drug discovery and development programs.

Core Physicochemical and Spectroscopic Profile

While detailed experimental data for the free base this compound is not extensively published, its properties can be reliably extrapolated from its common N-protected precursor and its hydrochloride salt.

Physicochemical Properties

The following table summarizes the known and predicted properties of the title compound and its key precursor, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.

PropertyThis compound (CAS 752956-75-5)tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6)Data Source(s)
Molecular Formula C₅H₁₁NOC₁₀H₁₉NO₃[4][5]
Molecular Weight 101.15 g/mol 201.26 g/mol [4][5]
Physical Form Inferred: Liquid or low-melting solidClear to Yellow Oil[6]
Boiling Point Not ReportedNot Reported-
pKa (Predicted) Not Reported15.05 ± 0.10 (Alcohol Proton)[6]
XlogP (Predicted) -0.8 to 0.20.8[5]
Storage 2-8°C, under inert atmosphere2-8°C, under inert gas (Nitrogen or Argon)[6][7]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While a published spectrum for the final compound is unavailable, the following section provides the known ¹H NMR data for its immediate N-Boc protected precursor and a detailed prediction for the final deprotected compound.

¹H NMR Data for tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: [6]

  • Spectrum: ¹H NMR (CDCl₃, 400 MHz)

  • Signals: δ 4.0 (t, 2H, CH₂-CH₂OH), 3.60 (m, 4H, Azetidine ring CH₂'s), 2.65 (m, 1H, Azetidine ring CH), 1.85 (m, 2H, CH₂-CH₂OH), 1.43 (s, 9H, C(CH₃)₃)

Predicted Spectroscopic Data for this compound:

  • ¹H NMR (Predicted, D₂O): The most significant change upon deprotection will be the disappearance of the large singlet at ~1.4 ppm corresponding to the Boc group's tert-butyl protons. The azetidine ring protons (formerly at ~3.6-4.0 ppm) will likely shift slightly upfield due to the removal of the electron-withdrawing carbamate group. The signals for the hydroxyethyl side chain would remain largely in place.

    • Expected Signals: ~3.7-4.0 ppm (m, ring CH₂'s), ~3.6 ppm (t, CH₂-CH₂OH), ~2.8-3.0 ppm (m, ring CH), ~1.8 ppm (q, CH₂-CH₂OH).

  • ¹³C NMR (Predicted): Key changes include the loss of the two Boc-related signals (~80 ppm for the quaternary carbon and ~28.5 ppm for the methyl carbons). The azetidine ring carbons would also experience a shift.

    • Expected Signals: ~60 ppm (-CH₂OH), ~50-55 ppm (ring CH₂'s), ~35-40 ppm (-CH₂-CH₂OH), ~30-35 ppm (ring CH).[8][9]

  • IR Spectroscopy: Key absorbances would include a broad O-H stretch (~3300-3400 cm⁻¹), a secondary N-H stretch (~3250-3350 cm⁻¹), and C-N and C-O stretching in the fingerprint region (~1050-1250 cm⁻¹).

Synthesis and Manufacturing Workflow

The synthesis of this compound is most efficiently achieved via a multi-step sequence starting from a commercially available N-Boc protected azetidine derivative. The general strategy involves the formation of a C-C bond at the 3-position, followed by reduction and final deprotection.

Overall Synthetic Pathway

The workflow begins with the hydrolysis of an ester precursor to form an acetic acid intermediate, which is then reduced to the primary alcohol. The final step involves the acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group.

Synthesis_Workflow Start tert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate Intermediate1 N-Boc-3-azetidine acetic acid (CAS 183062-96-6) Start->Intermediate1 1. Hydrolysis (LiOH, THF/H₂O) Intermediate2 tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) Intermediate1->Intermediate2 2. Reduction (BH₃·THF) FinalProduct This compound (CAS 752956-75-5) Intermediate2->FinalProduct 3. Deprotection (TFA or HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established and published procedures for analogous transformations.[6][10]

Protocol 1: Synthesis of N-Boc-3-azetidine acetic acid (Intermediate 1) [10]

  • Reaction Setup: To a solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v), add lithium hydroxide (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully adjust the pH of the mixture to ~4 using 1 M aqueous hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash sequentially with water and saturated aqueous sodium chloride (brine).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Intermediate 2) [6]

  • Reaction Setup: Dissolve N-Boc-3-azetidine acetic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

  • Reaction Execution:

    • Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, ~3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

    • Continue stirring the reaction mixture at 0°C for 1-2 hours.

  • Work-up and Isolation:

    • Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted borane.

    • Dilute the mixture with ethyl acetate and wash with deionized water.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a clear oil. The product is often used in the next step without further purification.

Protocol 3: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) or 1,4-dioxane.

  • Reaction Execution:

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid in dioxane (4 M, 5-10 eq).

    • Stir the solution at room temperature for 1-3 hours until TLC or LC-MS analysis confirms the complete consumption of the starting material.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • If the hydrochloride salt is desired, it can be triturated with diethyl ether and filtered.

    • To obtain the free base, the residue can be dissolved in water, basified with a strong base (e.g., NaOH, K₂CO₃) to pH >10, and then extracted with an appropriate organic solvent (e.g., DCM, EtOAc). The combined organic layers are then dried and concentrated to yield the final product.

Reactivity and Applications in Drug Design

The chemical behavior of this compound is defined by its two primary functional groups: the secondary amine of the azetidine ring and the primary alcohol of the ethyl side chain. The inherent ring strain of the azetidine core also influences its reactivity, making it a stable yet versatile building block.[11]

Key Reaction Pathways

The bifunctional nature of this molecule allows for selective functionalization, making it a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).

Reactivity_Diagram Core This compound N_Alkylation N-Alkylation (R-X, Base) Core->N_Alkylation Forms N-Substituted Azetidines N_Acylation N-Acylation / Sulfonylation (RCOCl, RSO₂Cl) Core->N_Acylation Forms Amides / Sulfonamides N_Reductive_Amination N-Reductive Amination (RCHO, NaBH(OAc)₃) Core->N_Reductive_Amination Forms N-Alkyl Derivatives O_Alkylation O-Alkylation (R-X, NaH) Core->O_Alkylation Forms Ethers O_Esterification O-Esterification (RCOCl, Base) Core->O_Esterification Forms Esters O_Oxidation Oxidation (PCC, DMP) Core->O_Oxidation Forms Aldehyde / Acid

Caption: Key reactive pathways of this compound.

  • N-Functionalization: The secondary amine is nucleophilic and readily undergoes reactions such as alkylation, acylation, sulfonylation, and reductive amination. This site is crucial for attaching the molecule to a larger scaffold or for introducing groups that modulate properties like basicity and receptor interaction.

  • O-Functionalization: The primary alcohol can be converted into ethers, esters, or oxidized to the corresponding aldehyde or carboxylic acid. This handle allows for the introduction of linkers, pharmacophores, or solubilizing groups.

Strategic Value in Medicinal Chemistry

The incorporation of the 3-(2-hydroxyethyl)azetidine motif into drug candidates offers several strategic advantages:

  • Improved Pharmacokinetics: The sp³-rich, compact nature of the azetidine ring can increase metabolic stability and reduce lipophilicity (LogP), often leading to improved oral bioavailability and a better overall pharmacokinetic profile.[1]

  • Vectorial Exit Point: The 3-substitution pattern provides a defined exit vector from the core ring structure, which is critical for orienting functional groups toward specific binding pockets in a protein target.

  • Scaffold Rigidity: Compared to more flexible linkers, the azetidine ring provides conformational constraint, which can lock a molecule into a more bioactive conformation, thereby increasing potency and selectivity.[3]

  • Novel Chemical Space: As a non-classical building block, it allows access to novel chemical space, which is essential for developing intellectual property and overcoming challenges with existing drug scaffolds. It has been successfully incorporated into numerous approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib .[1]

Safety and Handling

Proper handling of this compound and its intermediates is essential in a laboratory setting. The following guidelines are based on data from its hydrochloride salt and related azetidine compounds.[5][12]

  • General Hazards: The hydrochloride salt is classified as harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[12] It is prudent to assume the free base carries similar hazards.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible, chemical-resistant gloves. A lab coat is mandatory.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air.

    • In Case of Skin Contact: Immediately wash with plenty of soap and water.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place (recommended 2-8°C).[7] Store under an inert atmosphere to prevent degradation.

References

  • Parmar, D. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Supporting Information. General experimental procedures and characterization data. [Link]

  • Supporting Information. General 1H NMR and 13C NMR Spectra. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • 3M. (2016). Safety Data Sheet. [Link]

  • PubChemLite. Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (C10H19NO3). [Link]

  • PubChem. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • MDPI. (2018). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. [Link]

  • University of Bari "A. Moro". Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. [Link]

  • Atta-ur-Rahman & M. Iqbal Choudhary. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • The Royal Society of Chemistry. (2008). ¹H NMR spectra were recorded at 300 and 400 MHz. [Link]

  • ResearchGate. (2020). ¹H-NMR chemical shifts, assignment and multiplicity in 400 MHz.... [Link]

  • ResearchGate. Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Pavia, D. L., et al. nuclear magnetic resonance - spectroscopy. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • The Organic Chemistry Tutor. (2025). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. [Link]

Sources

A Differentiated Guide to Azetidin-2-yl and Azetidin-3-yl Ethanol Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to bioactive molecules.[1][2] The seemingly subtle shift of a functional group from the C2 to the C3 position of the azetidine ring can profoundly influence a molecule's stereochemistry, reactivity, and biological activity. This in-depth technical guide provides a comprehensive analysis of two key isomeric building blocks: azetidin-2-yl ethanol and azetidin-3-yl ethanol. We will explore their distinct synthetic pathways, delve into a comparative analysis of their spectroscopic and physicochemical properties, and discuss the implications of their structural differences on their potential applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of substituted azetidines.

The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a "privileged scaffold" in drug discovery. Its inherent ring strain, compared to its five- and six-membered counterparts, pyrrolidine and piperidine, leads to a more rigid and defined three-dimensional structure.[1][3] This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability.[2] The position of substitution on the azetidine ring is a critical determinant of a molecule's overall properties and its potential as a therapeutic agent.[4]

Positional Isomerism: A Tale of Two Alcohols

This guide focuses on the fundamental differences between two primary alcohol isomers of azetidine: (azetidin-2-yl)methanol and 1-(azetidin-3-yl)ethanol. The placement of the ethanol substituent at either the C2 or C3 position dictates not only the synthetic strategy but also the molecule's stereochemical and electronic properties.

Structural and Stereochemical Differences

The C2-substituted isomer, (azetidin-2-yl)methanol, possesses a chiral center at the point of substitution, directly adjacent to the nitrogen atom. This proximity influences the local electronic environment and conformational preferences. In contrast, 1-(azetidin-3-yl)ethanol has its chiral center on the side chain, one carbon removed from the ring. This seemingly minor difference has significant implications for how the molecule presents its functional groups in three-dimensional space and interacts with biological macromolecules.

Synthesis of Azetidinyl Ethanol Isomers

The synthesis of these isomers requires distinct strategic approaches, typically involving the use of N-protected intermediates to control reactivity.

Synthesis of (Azetidin-2-yl)methanol

A common and effective route to (azetidin-2-yl)methanol involves the reduction of a corresponding N-protected azetidine-2-carboxylic acid or its ester. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation.[5][6][7]

Workflow for the Synthesis of (Azetidin-2-yl)methanol

cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A Azetidine-2-carboxylic acid B N-Boc-azetidine-2-carboxylic acid A->B (Boc)₂O, Base C N-Boc-azetidine-2-carboxylic acid methyl ester B->C CH₃I, K₂CO₃ D N-Boc-(azetidin-2-yl)methanol C->D LiAlH₄, THF E (Azetidin-2-yl)methanol D->E TFA or HCl

Synthetic workflow for (azetidin-2-yl)methanol.

Experimental Protocol: Synthesis of (Azetidin-2-yl)methanol

Step 1: N-Protection of Azetidine-2-carboxylic acid

  • To a solution of azetidine-2-carboxylic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide.

  • Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the mixture and extract the N-Boc-azetidine-2-carboxylic acid with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Esterification

  • Dissolve the N-Boc-azetidine-2-carboxylic acid in a suitable solvent like DMF.

  • Add potassium carbonate (K₂CO₃) and methyl iodide (CH₃I).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting N-Boc-azetidine-2-carboxylic acid methyl ester by column chromatography.

Step 3: Reduction with LiAlH₄ [5][7]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-azetidine-2-carboxylic acid methyl ester in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to obtain crude N-Boc-(azetidin-2-yl)methanol, which can be purified by column chromatography.

Step 4: N-Boc Deprotection [1][8][9]

  • Dissolve the N-Boc-(azetidin-2-yl)methanol in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the desired (azetidin-2-yl)methanol as its corresponding salt.

Synthesis of 1-(Azetidin-3-yl)ethanol

The synthesis of 1-(azetidin-3-yl)ethanol typically starts from an N-protected azetidin-3-one. A Grignard reaction with a methylmagnesium halide introduces the methyl group, and subsequent reduction of the newly formed ketone functionality is not necessary as the Grignard reaction directly yields the tertiary alcohol.

Workflow for the Synthesis of 1-(Azetidin-3-yl)ethanol

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A N-Boc-azetidin-3-one B N-Boc-3-hydroxy-3-methylazetidine A->B CH₃MgBr, THF C 1-(Azetidin-3-yl)ethanol B->C TFA or HCl

Synthetic workflow for 1-(azetidin-3-yl)ethanol.

Experimental Protocol: Synthesis of 1-(Azetidin-3-yl)ethanol

Step 1: Grignard Reaction with N-Boc-azetidin-3-one [10][11][12]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-azetidin-3-one in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methylmagnesium bromide (CH₃MgBr) in a suitable solvent (e.g., diethyl ether or THF).

  • Allow the reaction to stir at -78 °C for a few hours, then gradually warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting N-Boc-1-(azetidin-3-yl)ethanol by column chromatography.

Step 2: N-Boc Deprotection [1][8][9]

  • Dissolve the N-Boc-1-(azetidin-3-yl)ethanol in a suitable solvent such as DCM or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the desired 1-(azetidin-3-yl)ethanol as its corresponding salt.

Comparative Spectroscopic and Physicochemical Analysis

The positional isomerism of the ethanol group significantly influences the spectroscopic properties of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide clear distinguishing features for the two isomers.

Table 1: Estimated 1H NMR Chemical Shifts (ppm) in D₂O

Proton(Azetidin-2-yl)methanol (Estimated)1-(Azetidin-3-yl)ethanol (Estimated)Rationale for Differences
Azetidine CH₂ (C4)~2.2 - 2.4~3.8 - 4.0Protons at C4 in the 2-substituted isomer are further from the electron-withdrawing hydroxyl group.
Azetidine CH (C2/C3)~4.0 - 4.2~3.3 - 3.5The C2 proton in the 2-yl isomer is adjacent to both N and the CH₂OH group, leading to a downfield shift.
Azetidine CH₂ (C3/C2)~2.0 - 2.2~3.8 - 4.0Protons at C2 in the 3-substituted isomer are adjacent to the nitrogen.
CH₂OH / CHOH~3.6 - 3.8~4.1 - 4.3The methine proton in the 3-yl isomer is directly attached to the hydroxyl group.
CH₃-~1.2 - 1.4Presence of a methyl group is a key differentiator for the 3-yl isomer.

Table 2: Estimated 13C NMR Chemical Shifts (ppm) in D₂O

Carbon(Azetidin-2-yl)methanol (Estimated)1-(Azetidin-3-yl)ethanol (Estimated)Rationale for Differences
Azetidine C2~65 - 68~50 - 53C2 in the 2-yl isomer is directly attached to the hydroxymethyl group, causing a significant downfield shift.
Azetidine C3~20 - 23~68 - 71C3 in the 3-yl isomer is the point of attachment for the hydroxyethyl group.
Azetidine C4~45 - 48~50 - 53Similar chemical environment in both isomers.
CH₂OH / CHOH~60 - 63~65 - 68The carbon bearing the hydroxyl group.
CH₃-~20 - 23The methyl group carbon in the 3-yl isomer.
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would also show distinct fragmentation patterns for the two isomers.

  • (Azetidin-2-yl)methanol: A prominent fragment would likely arise from the cleavage of the C2-C(H₂OH) bond, leading to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da). Alpha-cleavage adjacent to the nitrogen is also a common fragmentation pathway for amines.

  • 1-(Azetidin-3-yl)ethanol: The most characteristic fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) from the side chain to form a stable secondary carbocation. Cleavage of the C3-C(HOH)CH₃ bond would also be a significant pathway.

Physicochemical Properties

Table 3: Comparison of Physicochemical Properties

Property(Azetidin-2-yl)methanol1-(Azetidin-3-yl)ethanol
Molecular FormulaC₄H₉NOC₅H₁₁NO
Molecular Weight87.12 g/mol 101.15 g/mol
ChiralityChiral center at C2Chiral center in the side chain
Basicity (pKa of conjugate acid)Expected to be slightly lowerExpected to be slightly higher
PolarityHighHigh

The basicity of the azetidine nitrogen in (azetidin-2-yl)methanol is expected to be slightly lower due to the electron-withdrawing inductive effect of the adjacent hydroxyl group.

Reactivity and Conformational Analysis

The positional isomerism also dictates the reactivity and conformational landscape of these molecules.

  • Reactivity: The C2 position of the azetidine ring is generally more susceptible to nucleophilic attack after N-activation due to its proximity to the nitrogen atom.[13] Therefore, derivatives of (azetidin-2-yl)methanol might exhibit different reactivity profiles in certain synthetic transformations compared to their C3-substituted counterparts. The hydroxyl group in both isomers can undergo typical alcohol reactions such as oxidation, esterification, and etherification.

  • Conformational Analysis: The azetidine ring exists in a puckered conformation to relieve ring strain.[3] The substituent at the C2 or C3 position will influence the preferred puckering mode and the orientation of the side chain. For (azetidin-2-yl)methanol, there will be a conformational preference to minimize steric interactions between the hydroxymethyl group and the other ring protons. In 1-(azetidin-3-yl)ethanol, the hydroxyethyl group will also adopt a preferred orientation relative to the azetidine ring. These conformational biases are crucial for understanding how these molecules interact with the binding pockets of enzymes and receptors.

Implications for Drug Discovery and Medicinal Chemistry

The choice between an azetidin-2-yl or azetidin-3-yl scaffold can have profound consequences for the pharmacological profile of a drug candidate.

  • Structure-Activity Relationships (SAR): The spatial orientation of the hydroxyl group and the overall shape of the molecule are critical for target engagement. The different stereochemical presentations of the two isomers can lead to significant differences in binding affinity and selectivity. For instance, the hydroxyl group might act as a hydrogen bond donor or acceptor, and its precise location will determine the feasibility of forming key interactions within a binding site.

  • Pharmacokinetic Properties: The polarity and hydrogen bonding capacity of these molecules will influence their solubility, permeability, and metabolic stability. While both are polar molecules, the subtle differences in their structure can affect their interaction with metabolic enzymes and transporters, leading to different pharmacokinetic profiles.

Conclusion

Azetidin-2-yl ethanol and azetidin-3-yl ethanol, while simple in structure, exemplify the critical importance of positional isomerism in medicinal chemistry. Their distinct synthetic routes, spectroscopic signatures, and inherent stereochemical and electronic differences provide a rich platform for the design of novel therapeutic agents. A thorough understanding of these nuances allows drug discovery scientists to make informed decisions in scaffold selection and lead optimization, ultimately paving the way for the development of more potent and selective medicines. This guide serves as a foundational resource for researchers looking to harness the unique potential of these valuable azetidine building blocks.

References

  • Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google P
  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]

  • Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines. ResearchGate. [Link]

  • Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident. ResearchGate. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. sifatsabu.org. [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. [Link]

  • Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+. Pearson+. [Link]

  • Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. ResearchGate. [Link]

  • A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. [Link]

  • (R)-Azetidin-2-ylmethanol. Colorectal Research. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ACS Publications. [Link]

  • Grignard Reaction. University of Wisconsin-Madison. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Novel stereoselective synthesis of 1,2,3-trisubstituted azetidines. ResearchGate. [Link]

  • REDUCTION OF CARBOXYLIC ACIDS. Chemguide. [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. [Link]

  • Reduction of Carboxylic Acids. Chemistry Steps. [Link]

  • The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why? Quora. [Link]

  • GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]

  • Supporting Information. UCL Discovery. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. ACS Publications. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Colorado Boulder. [Link]

  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. ResearchGate. [Link]

  • A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. krishnamoorthysivakumar.weebly.com. [Link]

  • Azetidine. NIST WebBook. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. [Link]

Sources

Technical Guide: Stability Profile & Handling of 2-(Azetidin-3-yl)ethan-1-ol

[1]

Executive Summary

2-(Azetidin-3-yl)ethan-1-ol represents a high-value scaffold in Fragment-Based Drug Discovery (FBDD) due to its ability to introduce defined vectors while lowering lipophilicity compared to piperidine or pyrrolidine analogs.[1] However, the incorporation of a strained azetidine ring (~25.4 kcal/mol) introduces specific stability risks that differ from larger heterocycles.

This guide provides a technical analysis of the molecule's stability. Contrary to the high reactivity of aziridines, 3-substituted azetidines exhibit remarkable kinetic stability unless activated by N-protonation (acidic conditions) or N-oxidation.[1] The primary degradation vector for this specific molecule is acid-catalyzed nucleophilic ring opening , while the hydroxyl tail presents a secondary risk for intermolecular polymerization rather than intramolecular cyclization.

Part 1: Structural Dynamics & Thermodynamics[1]

To understand the stability of this compound, we must first analyze the competition between its thermodynamic strain and kinetic barriers.[1]

Ring Strain and Conformation

The azetidine ring possesses significant angle strain ($ \sim 25.4

2
  • The "Pucker": Unlike the planar oxetane, the azetidine ring adopts a puckered conformation to minimize torsional strain between adjacent methylene protons.

  • 3-Position Substitution: The ethanol chain at the 3-position is the optimal geometric location for stability.[1] Substituents at the 2-position often induce steric clashes with the nitrogen lone pair or increase susceptibility to ring opening via electronic effects.[1] The 3-position vector points away from the nitrogen, minimizing 1,2-electronic interactions.

The Functional Group Interplay

The molecule contains two reactive centers:

  • The Secondary Amine (Azetidine Nitrogen): Highly basic (pKa

    
     11.0–11.3).
    
  • The Primary Alcohol (Ethanol Tail): Nucleophilic.

Intramolecular Risk Assessment: A critical question is whether the alcohol tail can attack the ring (self-destruction).

  • Mechanism:[1][2][3][4] For the alcohol to attack the ring carbons (C2 or C4), the molecule would need to adopt a conformation leading to a bridged bicyclic ether.

Part 2: Stability Profiling & Degradation Pathways[1]

Acidic Instability (The Primary Risk)

The azetidine nitrogen is a "trap" for protons. Upon protonation (pH < 9), the nitrogen becomes quaternary (azetidinium ion).

  • Activation: The

    
     bonds in the azetidinium species are weakened due to the electron-withdrawing nature of the positive nitrogen.
    
  • Nucleophilic Attack: In the presence of nucleophiles (Cl⁻, solvent, or the alcohol tail of a neighboring molecule), the ring opens to relieve strain.

  • Result: Formation of linear amines (e.g., 3-amino-propanols derivatives).[1]

Oxidative Stress

Azetidines are susceptible to N-oxidation by peroxides or metabolic enzymes (e.g., FMOs).[1] The resulting N-oxide is often unstable and can undergo Cope-like eliminations or ring expansion (Meisenheimer rearrangement), though this is less common in unsubstituted azetidines.[1]

Thermal & Base Stability[1]
  • Basic Conditions: The molecule is highly stable. The unprotonated nitrogen is a poor leaving group, making the ring resistant to nucleophilic attack.

  • Thermal: The free base is volatile and hygroscopic. Stability is significantly improved by converting it to a salt (e.g., HCl or TFA salt), although the salt form must be kept dry to prevent acid-mediated hydrolysis if moisture is present.

Part 3: Visualization of Degradation Mechanisms

The following diagram illustrates the critical pathways for azetidine ring degradation.

Azetidine_Degradationcluster_conditionsCritical Stress FactorsAzetidineThis compound(Intact Scaffold)ProtonatedAzetidinium Ion(Activated Species)Azetidine->ProtonatedAcid (H+) / pH < 9NOxideAzetidine N-OxideAzetidine->NOxideOxidation (mCPBA/H2O2)RingOpenLinear Amino-Alcohol(Ring Opened)Protonated->RingOpenNucleophile (Nu-)HeatPolymerOligomers/Polymers(Intermolecular Attack)Protonated->PolymerIntermolecular Reaction(High Conc.)

Figure 1: Mechanistic pathways for azetidine degradation. The red node represents the critical failure point (protonation) which gates the path to ring opening.

Part 4: Experimental Protocols

To validate the stability of your specific lot of this compound, use the following self-validating protocols.

Analytical Method Setup (HILIC-MS)

Rationale: Due to the high polarity of the amino-alcohol, standard C18 HPLC will result in poor retention (elution in the void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Column: Zorbax HILIC Plus or BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 95% B to 50% B over 5 minutes.

  • Detection: CAD (Charged Aerosol Detector) or MS (ESI+). UV is unreliable due to lack of chromophores.

Forced Degradation Protocol[5]
Stress ConditionReagent / ConditionDurationTarget EndpointMechanism Probed
Acid Hydrolysis 0.1 M HCl24 hrs @ 60°CRing OpeningSimulates gastric stability & acidic workups.[1]
Base Hydrolysis 0.1 M NaOH24 hrs @ 60°CIntactVerifies resistance to base (expected stable).
Oxidation 3% H₂O₂4 hrs @ RTN-Oxide (+16 Da)Simulates metabolic liability/shelf-life.[1]
Thermal Solid state @ 80°C7 DaysPolymerizationTests shelf-life of bulk material.[1]
Kinetic Stability Workflow

This workflow ensures you distinguish between evaporation and degradation.[1]

Stability_Workflowcluster_armsParallel Stress ArmsStartSample Prep(1 mg/mL in DMSO)SplitSplit into AliquotsStart->SplitAcidAcid Arm(pH 1.2)Split->AcidBaseBase Arm(pH 10)Split->BaseControlControl(Frozen -80°C)Split->ControlISTDAdd Internal Standard(e.g., Caffeine)Acid->ISTDBase->ISTDControl->ISTDAnalysisHILIC-MS AnalysisISTD->AnalysisDataCalculate % Recoveryvs Internal StandardAnalysis->Data

Figure 2: Kinetic profiling workflow.[1] The use of an Internal Standard (ISTD) is mandatory to correct for injection variability and solvent evaporation during heating.

Part 5: Handling & Storage Recommendations

Based on the physicochemical profile:

  • Storage Form: Always store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The free base is prone to absorbing atmospheric CO₂ (forming carbamates) and moisture.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if using acidic catalysts, as they will compete as nucleophiles and open the ring. Use aprotic polar solvents (DCM, THF, Acetonitrile) for reactions.

  • Workup: Never concentrate the free base to dryness with heat. If the free base must be isolated, keep it in solution at low temperature.

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[5][6] ACS Medicinal Chemistry Letters. (Demonstrates the acid-mediated ring-opening mechanism and pKa dependence).

  • Couty, F., & David, O. R. P. (2015). "Ring Expansions of Nonactivated Aziridines and Azetidines."[7] Topics in Heterocyclic Chemistry. (Comprehensive review of azetidine ring strain and expansion chemistry).

  • Soda, Y., et al. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. "this compound."[1] (Physicochemical property data).

The Azetidine Switch: A Technical Guide to 3-Substituted Azetidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to three-dimensional, sp³-rich architectures—the 3-substituted azetidine has emerged as a high-value bioisostere. This guide analyzes the azetidine scaffold not merely as a spacer, but as a physicochemical modulator capable of lowering lipophilicity (LogD), altering vector orientation, and improving metabolic stability compared to gem-dimethyl or cyclobutane analogs.

Part 1: The Physicochemical Rationale

The 3-substituted azetidine serves as a "liponeutral" or "lipophilicity-lowering" isostere depending on the N-substitution. Its value lies in its ability to introduce rigidity and sp³ character (Fsp³) without the entropic penalty often associated with larger rings like piperidines.

The "Azetidine Switch" vs. Common Motifs

Replacing a gem-dimethyl group or a cyclobutane ring with an azetidine core fundamentally alters the electronic landscape of the molecule.

PropertyGem-Dimethyl (-C(Me)₂-)CyclobutaneAzetidine (N-capped)Azetidine (Free NH)
Hybridization sp³sp³sp³sp³
LogD Impact High (Lipophilic)HighNeutral/LowLow (Hydrophilic)
H-Bonding NoneNoneAcceptor (Amide/Urea)Donor/Acceptor
Metabolic Risk Methyl oxidationRing oxidationGenerally Stable*N-Glucuronidation
Vector Angle ~109.5°~90° (puckered)~90° (puckered)~90° (puckered)

Expert Insight: The puckering angle of the azetidine ring (~30°) creates a unique vector for substituents at the 3-position. Unlike the chair conformation of cyclohexane/piperidine, the azetidine ring is relatively rigid, locking substituents into a defined spatial orientation that can enhance target selectivity.

Electronic Modulation (pKa)

The basicity of the azetidine nitrogen is distinct from its homologs.

  • Pyrrolidine pKa: ~11.3

  • Azetidine pKa: ~11.0

  • 3-Fluoroazetidine pKa: ~8.5 (Inductive effect)

Strategic Application: Introducing an electron-withdrawing group (EWG) at the 3-position (e.g., fluorine) significantly depresses the pKa of the ring nitrogen, potentially reducing hERG liability associated with highly basic amines while maintaining solubility.

Part 2: Geometric & Bioisosteric Mapping

The following diagram illustrates the logical progression of bioisosteric replacement strategies, moving from planar phenyl rings to the 3-substituted azetidine.

Azetidine_Bioisosteres cluster_0 Key Advantage Start Parent Scaffold (Planar Phenyl/Gem-Dimethyl) Step1 Cyclobutane (sp3 Rich, Lipophilic) Start->Step1 Increase Fsp3 Reduce Solubility Step2 3-Substituted Azetidine (Polar, Rigid, Low LogD) Step1->Step2 Nitrogen Insertion Improve Solubility Step3 3-Fluoro/3-Hydroxy Azetidine (pKa Modulation) Step2->Step3 Functionalization Tune Basicity/Permeability

Caption: Logical flow of bioisosteric replacement leading to the azetidine scaffold for optimized physicochemical properties.

Part 3: Synthetic Methodologies

Synthesizing 3-substituted azetidines can be challenging due to ring strain. Standard nucleophilic substitutions often fail or lead to ring opening. Below are two robust, field-validated protocols.

Protocol A: Reductive Amination from 3-Azetidinone

This is the most common route for generating 3-amino azetidines (e.g., for JAK inhibitors).

Reagents:

  • tert-Butyl 3-oxoazetidine-1-carboxylate (commercially available)

  • Primary/Secondary Amine (R-NH₂)

  • Sodium Triacetoxyborohydride (STAB) or NaCNBH₃

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Workflow:

  • Imine Formation: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and the amine (1.1 eq) in DCE. Add acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12–16h).

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (typically MeOH/DCM gradient).

Protocol B: Cross-Coupling via 3-Iodoazetidine

Used for generating 3-aryl azetidines .[1]

Reagents:

  • 1-Boc-3-iodoazetidine[2]

  • Aryl Zinc Reagent (Negishi) or Aryl Boronic Acid (Suzuki - Note: Suzuki on sec-alkyl halides is difficult; Negishi or photoredox is preferred)

  • Nickel Catalyst (e.g., NiCl₂(glyme) / di-tBu-bipy) or Palladium (depending on conditions)

Synthesis_Workflow Precursor 1-Boc-3-Iodoazetidine Method1 Nickel-Catalyzed Cross-Coupling (Negishi) Precursor->Method1 Aryl-ZnBr Glyme/Pyridine Method2 Photoredox Catalysis (Ir/Ni Dual Catalysis) Precursor->Method2 Aryl-Br Blue Light Product 3-Aryl-Azetidine Scaffold Method1->Product Method2->Product Deprotection TFA/HCl Deprotection (Yields Free Amine) Product->Deprotection

Caption: Divergent synthetic pathways for accessing 3-aryl azetidines from a common iodinated precursor.

Part 4: Case Studies in Lead Optimization

Baricitinib (JAK Inhibitor)
  • Challenge: The parent pyrrolidine scaffold exhibited suboptimal selectivity and metabolic clearance.

  • Solution: Incorporation of a 3-substituted azetidine linked to a sulfonyl group.

  • Outcome: The azetidine ring provided the necessary vector to orient the nitrile group into the selectivity pocket of the JAK enzyme while reducing the overall lipophilicity compared to a piperidine or pyrrolidine analog.

Cobimetinib (MEK Inhibitor)
  • Challenge: Need for a metabolically stable scaffold that could penetrate the CNS (to some extent) and maintain high potency.

  • Solution: A 3-substituted azetidine was utilized.[1][2][3][4][5][6][7][8][9]

  • Mechanistic Win: The azetidine C3-position allowed for a specific stereochemical presentation of the hydroxyl group (via the precursor), which was critical for H-bonding interactions within the allosteric binding site.

Part 5: Safety & Metabolic Stability[10]

Metabolic Ring Opening

While generally stable, specific azetidine subclasses carry risks.

  • Risk: N-Aryl azetidines (where the N is directly attached to an electron-poor aromatic ring) can undergo oxidative ring opening or glutathione conjugation.

  • Mitigation: Ensure the azetidine nitrogen is part of an amide, sulfonamide, or carbamate (reducing electron density availability for oxidation) or attached to an sp³ carbon (N-alkyl).

hERG Inhibition

Basic amines are a known pharmacophore for hERG channel inhibition (cardiotoxicity risk).

  • Observation: Unsubstituted N-alkyl azetidines are highly basic.

  • Fix: Capping the nitrogen (amide/urea) or introducing a fluorine at the C3 position reduces the pKa, often ameliorating hERG affinity.

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link] (Foundational comparison of 4-membered rings).

  • Stepan, A. F., et al. (2012). "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere." Journal of Medicinal Chemistry. [Link] (Contextualizes strained rings in bioisosterism).

  • Duncton, M. A. (2011). "Minireview: Azetidines in Drug Discovery." MedChemComm. [Link]

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

  • Fridén-Saxin, M., et al. (2016). "Synthesis and Evaluation of 3-Substituted Azetidines as Melanocortin-4 Receptor Agonists." European Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: Chemoselective Functionalization of 2-(Azetidin-3-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 2-(Azetidin-3-yl)ethan-1-ol scaffold. It addresses the specific challenges of functionalizing the primary hydroxyl group while maintaining the integrity of the strained azetidine ring.

Executive Summary & Strategic Analysis

The azetidine ring is a "privileged scaffold" in modern drug discovery, offering a unique vector for conformational restriction and metabolic stability compared to larger heterocycles like piperidines or pyrrolidines.[1] However, the high ring strain (~26 kcal/mol) of the 4-membered ring creates specific synthetic challenges.

The Core Challenge: The molecule contains two nucleophilic centers:

  • The secondary amine (azetidine nitrogen).

  • The primary alcohol (hydroxyethyl side chain).

The "N-Protection First" Directive: Attempting to functionalize the hydroxyl group (e.g., oxidation, alkylation) on the unprotected scaffold will invariably lead to N-alkylation, polymerization, or ring-opening side reactions. The secondary amine is significantly more nucleophilic than the primary alcohol. Therefore, N-protection is not optional; it is a prerequisite.

This guide assumes the use of N-Boc-2-(azetidin-3-yl)ethan-1-ol (CAS: 152537-03-6) as the starting material or the immediate protection of the free base.

Synthetic Workflow Visualization

G Start This compound (Free Base) Protected N-Boc-2-(azetidin-3-yl)ethan-1-ol (Stable Intermediate) Start->Protected Boc2O, TEA (Protocol 1) Activated Mesylate/Tosylate (Activated Leaving Group) Protected->Activated MsCl, TEA (Protocol 2) Aldehyde Azetidin-3-yl-acetaldehyde (Oxidation Product) Protected->Aldehyde Dess-Martin Periodinane (Protocol 4) Ether Ether/Amine Derivatives (Target Scaffolds) Protected->Ether Mitsunobu Conditions Activated->Ether Nucleophilic Sub. (Protocol 3)

Figure 1: Strategic workflow for the divergent functionalization of the hydroxyethyl side chain.

Detailed Experimental Protocols

Protocol 1: N-Protection (Boc-Anhydride Strategy)

If starting from the HCl salt or free base.

Rationale: The tert-butyloxycarbonyl (Boc) group is preferred due to its stability against basic nucleophiles used in subsequent hydroxyl functionalization and its orthogonality to standard alcohol oxidations.

Materials:

  • This compound (HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolution: Suspend 1.0 eq of this compound hydrochloride in DCM (0.2 M concentration).

  • Base Addition: Cool to 0°C. Add 2.5 eq of TEA dropwise. Note: The first equivalent neutralizes the HCl salt; the excess acts as a proton scavenger.

  • Reagent Addition: Add 1.1 eq of Boc₂O dissolved in a minimal amount of DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin for amine disappearance, PMA for product).

  • Workup: Wash with 1M citric acid (to remove excess amine/TEA) followed by saturated NaHCO₃ and brine.

  • Yield: Expect >90% yield of a colorless oil.

Protocol 2: Hydroxyl Activation (Mesylation)

Converting the -OH into a leaving group for substitution.

Rationale: Direct displacement of the hydroxyl group is difficult. Conversion to a mesylate (methanesulfonate) creates a potent leaving group (OMs) suitable for SN2 reactions without risking the elimination side reactions often seen with tosylates on hindered primary carbons.

Materials:

  • N-Boc-2-(azetidin-3-yl)ethan-1-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous DCM

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 eq of N-Boc alcohol in anhydrous DCM (0.1 M) under nitrogen atmosphere. Cool to 0°C.[2]

  • Base: Add 1.5 eq of TEA.

  • Activation: Add 1.2 eq of MsCl dropwise via syringe. Caution: Exothermic reaction.

  • Incubation: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

  • Validation: Check LCMS. The mass spectrum should show [M+H]⁺ corresponding to Product + 79 Da (mass of SO₂Me - H).

  • Workup: Quench with cold water. Extract with DCM. Wash organic layer with cold 0.5 M HCl (rapidly, to avoid Boc removal) then NaHCO₃.

  • Storage: The mesylate is moderately unstable. Use immediately in Protocol 3 or store at -20°C under argon.

Protocol 3: Nucleophilic Substitution (SN2)

Displacement of OMs with Amines, Azides, or Thiolates.

Rationale: The primary carbon on the ethyl chain is unhindered, allowing for facile SN2 displacement.

Materials:

  • Freshly prepared Mesylate (from Protocol 2)

  • Nucleophile (e.g., Morpholine, Sodium Azide, Potassium Thioacetate)

  • Solvent: Acetonitrile (ACN) or DMF

  • Base: K₂CO₃ or Cs₂CO₃

Step-by-Step Procedure:

  • Dissolution: Dissolve the mesylate in ACN (0.1 M).

  • Nucleophile Addition: Add 2.0 eq of the nucleophile and 2.0 eq of K₂CO₃.

  • Thermal Cycle: Heat to 60°C for 4–12 hours.

    • Critical Control: Do not exceed 80°C. Higher temperatures increase the risk of thermal degradation of the azetidine ring.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Partition between EtOAc and water.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Protocol 4: Oxidation to Aldehyde

Accessing the "Azetidin-3-yl-acetaldehyde" scaffold.

Rationale: Standard oxidants like Jones Reagent are too acidic and may deprotect the Boc group or open the ring. Dess-Martin Periodinane (DMP) is the gold standard here due to its neutral conditions and high chemoselectivity for primary alcohols.

Materials:

  • N-Boc-2-(azetidin-3-yl)ethan-1-ol

  • Dess-Martin Periodinane (15 wt% in DCM)

  • DCM (wet)

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 eq of alcohol in DCM (0.1 M).

  • Oxidation: Add 1.2 eq of DMP solid in one portion at 0°C.

  • Reaction: Stir at RT for 2 hours. The suspension will become cloudy.

  • Quench: Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce iodine byproducts) and saturated NaHCO₃. Stir vigorously for 20 minutes until the layers separate clearly.

  • Isolation: Extract with DCM. Dry over MgSO₄.

  • Stability Note: The resulting aldehyde is prone to racemization or oligomerization. Use immediately in reductive amination or Wittig reactions.

Data Summary & Troubleshooting

ParameterN-Protection (Boc)Activation (MsCl)Oxidation (DMP)
Typical Yield 90–98%85–92%80–88%
Key Byproduct Urea (removable by wash)Sulfene (reactive intermediate)Iodinanes (remove w/ thiosulfate)
Critical Risk Incomplete HCl neutralizationElimination to vinyl groupOver-oxidation to acid (rare w/ DMP)
Storage Stable at RTStore -20°C (Unstable)Use immediately

Troubleshooting Guide:

  • Issue: Ring Opening observed in LCMS.

    • Cause: Exposure to strong Lewis acids or high temperatures (>100°C).

    • Solution: Switch to basic workups; keep reaction temps <80°C.

  • Issue: Low yield in Substitution (Protocol 3).

    • Cause: Elimination of the mesylate to form the vinyl-azetidine.

    • Solution: Use a weaker base (e.g., replace Cs₂CO₃ with DIPEA) or lower temperature.

References

  • Azetidines in Medicinal Chemistry. Vertex AI Search Grounding. (2026). "Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery...[1][3] due to their unique physicochemical and pharmacokinetic profiles."[1][4] 1[2][3][5][6][7][8]

  • Commercial Building Block Data. ChemicalBook. (2026). "TERT-BUTYL 3-(2-HYDROXYETHYL)AZETIDINE-1-CARBOXYLATE CAS#: 152537-03-6."[9][10] 10[3][5][6][7][8]

  • Mitsunobu Reaction Overview. Wikipedia. (2026). "The Mitsunobu reaction is an organic reaction that converts an alcohol into a variety of functional groups...[2][7][11][12] using triphenylphosphine and an azodicarboxylate."[2][7][12] 2

  • Azetidine Stability & Reactivity. Organic & Biomolecular Chemistry. (2021). "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3][13] 13[3][5][6][7][8]

  • Baricitinib (Azetidine Drug Example). MDPI. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives... yielding a baricitinib heterocyclic intermediate." 14[2][3][5][7][8][15]

Sources

Microwave-assisted synthesis involving azetidine ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Azetidine Ethanol Derivatives

Executive Summary

This guide details the microwave-assisted synthesis (MAOS) of azetidine ethanol derivatives, specifically focusing on 1-(2-hydroxyethyl)azetidine and its substituted analogs. These scaffolds are critical pharmacophores in medicinal chemistry, serving as hydrophilic, metabolically stable bioisosteres for pyrrolidines and piperidines in drug discovery (e.g., S1P1 receptor modulators).

Traditional thermal synthesis of these strained 4-membered rings often suffers from long reaction times and thermal degradation (ring-opening polymerization). This protocol leverages the dipolar polarization effects of microwave irradiation to accelerate nucleophilic substitution and epoxide opening, reducing reaction times from hours to minutes while suppressing thermal by-products.

Mechanistic Insight & Rationale

The Challenge of Azetidine Chemistry

Azetidines possess significant ring strain (~25.4 kcal/mol).[1] While this strain drives reactivity, it also makes the ring susceptible to acid-catalyzed ring opening and polymerization at high temperatures. In conventional heating (oil bath), the slow thermal ramp exposes the substrate to a "danger zone" of instability for prolonged periods.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with polar molecules in the reaction mixture.

  • Dipolar Polarization: The polar N-H bond of the azetidine and the C-X bond of the alkylating agent align with the oscillating electric field, lowering the activation energy of the transition state (Menschutkin reaction type).

  • Inverted Thermal Gradient: Unlike oil baths which heat from the outside in, MW heats the solvent/reagents volumetrically. This allows for rapid "spike" heating to the target temperature (e.g., 100°C in 30 seconds), bypassing the slow thermal ramp where degradation often occurs.

Strategic Pathways

We define two primary protocols for synthesizing azetidine ethanol derivatives:

  • Protocol A (Nucleophilic Substitution): Direct N-alkylation using 2-haloethanols. Best for robust, gram-scale synthesis.

  • Protocol B (Green Ring-Opening): Reaction with Ethylene Carbonate or Epoxides. Best for atom economy and avoiding halogenated waste.

AzetidinePathways Start Azetidine Precursor ReagentA 2-Bromoethanol (Base, MeCN) Start->ReagentA Protocol A ReagentB Ethylene Carbonate (Cat. Base, Neat) Start->ReagentB Protocol B TS_A Transition State (Dipolar Activation) ReagentA->TS_A MW Irradiation Product 1-(2-Hydroxyethyl)azetidine TS_A->Product Intermediate_B Carbamate Intermediate ReagentB->Intermediate_B MW Irradiation Decarboxylation - CO2 (Thermal Release) Intermediate_B->Decarboxylation Decarboxylation->Product

Figure 1: Strategic pathways for the synthesis of azetidine ethanol derivatives.

Experimental Protocols

Protocol A: Microwave-Assisted N-Alkylation

Target: Synthesis of 1-(2-hydroxyethyl)azetidine from azetidine hydrochloride.

Materials:

  • Azetidine HCl (1.0 equiv)

  • 2-Bromoethanol (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend Azetidine HCl (1 mmol, 93 mg) and finely ground

    
     (2.5 mmol, 345 mg) in MeCN (3 mL).
    
  • Addition: Add 2-Bromoethanol (1.2 mmol, 85 µL) dropwise. Cap the vial with a PTFE-lined septum.

  • Pre-stirring: Stir at room temperature for 2 minutes to ensure homogeneity.

  • Irradiation: Program the microwave reactor:

    • Temperature: 85°C

    • Time: 15 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

    • Stirring: High

    • Power: Dynamic (Max 150W)

  • Work-up: Cool to RT using compressed air (built-in feature). Filter off the inorganic salts (

    
    , KBr).
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue is typically >95% pure. If necessary, purify via Kugelrohr distillation (bp ~60-65°C at 10 mmHg) or flash chromatography (DCM:MeOH 9:1).

Critical Note: Do not exceed 120°C. Azetidines can undergo thermal ring opening to form allylamines at high temperatures.

Protocol B: Green Synthesis via Ethylene Carbonate

Target: "Green" synthesis avoiding halogenated reagents.

Materials:

  • Azetidine (free base, 1.0 equiv)

  • Ethylene Carbonate (1.1 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 5 mol%) - optional, aids ring opening.

  • Solvent: Neat (Solvent-free) or minimal Water.

Step-by-Step Methodology:

  • Preparation: Mix Azetidine (1 mmol) and Ethylene Carbonate (1.1 mmol, 97 mg) in a microwave vial.

  • Irradiation:

    • Temperature: 110°C

    • Time: 10 minutes

    • Power: Dynamic

  • Mechanism: The amine attacks the carbonate carbonyl or alkyl carbon. At 110°C, the intermediate carbamate undergoes decarboxylation (loss of

    
    ) to yield the amino-ethanol product.
    
  • Work-up: The reaction is often quantitative. Remove any unreacted ethylene carbonate via a short silica plug or aqueous extraction.

Results & Data Analysis

The following table compares Microwave (MW) efficiency against Conventional Heating (CH) for the N-alkylation of azetidine.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (Protocol A)Improvement Factor
Temperature 80°C (Reflux)85°C (Closed Vessel)Comparable
Time 4 - 6 Hours15 Minutes16x - 24x Faster
Yield 65 - 72%88 - 94%+20% Yield
Purity (Crude) 80% (Side products observed)>95% (Cleaner profile)High
Solvent Vol. 10 - 20 mL/mmol2 - 3 mL/mmolGreen Benefit

Data extrapolated from comparative studies on heterocyclic amine alkylations [1, 2].

Troubleshooting & Optimization

  • Pressure Build-up: If using volatile azetidine free base (bp ~61°C), ensure the microwave vial is rated for at least 20 bar (300 psi). The "Dynamic Power" mode is crucial to prevent temperature overshoots that cause pressure spikes.

  • Polymers: If the reaction mixture turns viscous/brown, ring-opening polymerization has occurred. Solution: Lower the temperature by 10°C and dilute the reaction (0.1 M concentration).

  • Incomplete Conversion: If starting material remains, do not simply extend time. Add 0.2 equiv of base and fresh alkylating agent, then re-irradiate for 5 mins.

References

  • Microwave-Assisted Synthesis of Azetidines: Quinodoz, P., et al. "N-Arylazetidines: Preparation Through Anionic Ring Closure."[2] Journal of Organic Chemistry, 2016.[3]

  • Microwave N-Alkylation Protocols: BenchChem Application Notes. "Protocols for Microwave-Assisted Synthesis Involving 3-(Bromomethyl)azetidine."[4]

  • Epoxide Ring Opening: Pandey, J., et al.[5] "Microwave-assisted efficient synthesis of β-amino alcohols via ring opening of epoxides."[6] Tetrahedron Letters, 2012.

  • Green Chemistry in MW: Varma, R. S.[3] "Microwave-assisted organic synthesis and transformations using benign reaction media."[4][7] Accounts of Chemical Research, 2002.

Sources

Troubleshooting & Optimization

Technical Support Center: Handling the Hygroscopic Nature of 2-(Azetidin-3-yl)ethan-1-ol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the hygroscopic nature of 2-(azetidin-3-yl)ethan-1-ol and its various salt forms. Through a detailed question-and-answer format, this document addresses common challenges, offers practical troubleshooting advice, and presents validated protocols to ensure the integrity and reproducibility of experiments involving this versatile building block. By integrating field-proven insights with established scientific principles, this guide aims to empower users to handle this compound with confidence and precision.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling and properties of this compound salts.

Q1: What does it mean for a compound like this compound hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding atmosphere.[1] For this compound hydrochloride, this means that the crystalline solid can attract and hold water molecules, which can lead to a range of physical and chemical changes. The extent of moisture absorption depends on factors like ambient humidity, temperature, and the specific salt form of the compound. This absorbed water is not chemically bound as in a hydrate but is physically adsorbed onto the surface or within the crystal lattice.[2]

Q2: Why is it critical to control moisture content when working with this compound?

A2: Controlling moisture content is paramount for several reasons that directly impact experimental outcomes:

  • Accurate Weighing and Stoichiometry: Absorbed water adds to the measured weight of the compound, leading to inaccurate molar calculations. This can significantly affect reaction stoichiometry, potentially leading to lower yields, incomplete reactions, or the formation of impurities.

  • Chemical Stability: The presence of excess moisture can promote degradation of the active pharmaceutical ingredient (API) or reactant.[3] Water can act as a reactant in hydrolysis reactions or as a medium to facilitate other degradation pathways.[4][5]

  • Physical Properties: Increased water content can alter the physical properties of the solid, causing it to become sticky, oily, or to clump together, making it difficult to handle and dispense accurately.[1]

  • Reaction Kinetics: Water can influence the rate and outcome of chemical reactions. It can act as a catalyst, an inhibitor, or a reactant, leading to variability in experimental results.[4]

  • Analytical Consistency: For developing analytical methods or in quality control, a consistent and known water content is essential for reliable and reproducible results.

Q3: How can I visually identify if my batch of this compound salt has absorbed a significant amount of moisture?

A3: While visual inspection is not a substitute for quantitative analysis, there are several indicators that your compound may have absorbed moisture:

  • Change in Appearance: The material may change from a free-flowing powder to a clumpy, caked, or even a syrupy or oily substance.

  • Deliquescence: In cases of high hygroscopicity and high humidity, the solid may absorb enough water to dissolve and form an aqueous solution.

  • Difficulty in Handling: The powder may stick to spatulas, weighing paper, or the sides of the container.

It is crucial to note that even if the material appears dry, it can still contain a significant amount of absorbed water that can impact your experiment.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during the handling and use of this compound salts.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent reaction yields or impurity profiles. Inaccurate weighing due to absorbed moisture, leading to incorrect stoichiometry.1. Quantify Water Content: Use Karl Fischer titration to determine the exact water content of your batch before use.[6][7] 2. Adjust Mass: Correct the mass of the reagent used in your reaction based on the measured water content to ensure the correct molar amount of the active compound is added. 3. Handle in a Controlled Environment: Weigh and handle the compound in a glove box with low humidity or work quickly in a fume hood and minimize exposure time to the atmosphere.[8][9]
Material is clumpy and difficult to weigh accurately. The compound has absorbed a significant amount of atmospheric moisture.1. Drying: If the compound is thermally stable, it may be possible to dry it under vacuum.[10][11] However, this should be done with caution as it can affect the crystalline form. Always consult the material's technical data sheet for recommended drying conditions. 2. Controlled Environment: For future use, store the material in a desiccator with a suitable drying agent or in a glove box.[12][13] 3. Stock Solution: Consider preparing a stock solution of the compound in a suitable anhydrous solvent.[12] This allows for accurate dispensing by volume. The stability of the solution should be verified.
The weight of the compound increases during the weighing process. The material is rapidly absorbing moisture from the air.1. Minimize Exposure Time: Have all necessary equipment ready and weigh the compound as quickly as possible.[1] 2. Use a Weighing Bottle: Use a tared, sealed weighing bottle to transfer the compound to the balance. Briefly open the bottle to add the compound and then quickly reseal it. 3. Inert Atmosphere: For highly sensitive applications, perform all manipulations within a glove box under an inert atmosphere (e.g., nitrogen or argon).[14]
Analytical results (e.g., NMR, HPLC) are not consistent between batches or over time. Water content is varying between samples.1. Standardize Sample Preparation: Implement a standard operating procedure (SOP) for sample preparation that includes a step for determining and documenting the water content of each batch used. 2. Proper Storage: Ensure all batches are stored under identical, controlled conditions to minimize moisture uptake. Use airtight containers and consider flushing with an inert gas before sealing.[1][15]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for critical procedures.

Protocol 1: Accurate Weighing of Hygroscopic this compound Salts

This protocol outlines the standard procedure for accurately weighing a hygroscopic solid.

Workflow Diagram:

G cluster_prep Preparation cluster_weighing Weighing Process cluster_post Post-Weighing start Equilibrate compound to room temperature in a desiccator prep_balance Tare analytical balance start->prep_balance prep_tools Prepare weighing paper/boat and spatula prep_balance->prep_tools transfer Quickly transfer an approximate amount of compound to the weighing vessel on the balance prep_tools->transfer Minimize exposure time record Record the stable weight transfer->record seal Immediately seal the compound container record->seal dissolve Promptly transfer the weighed compound to the reaction vessel or solvent seal->dissolve clean Clean the balance and surrounding area dissolve->clean end Proceed with experiment clean->end

Caption: Workflow for accurate weighing of hygroscopic compounds.

Methodology:

  • Preparation:

    • Ensure the container of this compound salt is at room temperature before opening to prevent condensation of moisture on the cold powder. If stored in a refrigerator or freezer, place the sealed container in a desiccator at room temperature for at least 2 hours.

    • Clean and tare the analytical balance.

    • Have your weighing paper or boat and a clean, dry spatula ready.

  • Weighing:

    • Briefly open the container and quickly transfer an approximate amount of the compound to the weighing vessel on the balance.

    • Immediately reseal the main container tightly. Parafilm can be used for extra protection during storage.[13]

    • Allow the reading on the balance to stabilize and record the weight.

    • Work efficiently to minimize the time the compound is exposed to the atmosphere.

  • Transfer:

    • Promptly transfer the weighed compound to your reaction vessel or dissolve it in the appropriate solvent.

  • Storage:

    • Return the sealed container of the this compound salt to a desiccator for storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general procedure for determining the water content in a solid sample using volumetric Karl Fischer titration. This is a crucial step for quality control and for making accurate stoichiometric calculations.[3][6][7]

Workflow Diagram:

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_calc Calculation & Reporting start Prepare Karl Fischer titrator and reagents standardize Standardize the KF reagent with a known water standard start->standardize weigh Accurately weigh the hygroscopic sample standardize->weigh introduce Quickly introduce the sample into the titration vessel weigh->introduce titrate Titrate to the endpoint introduce->titrate calculate Calculate the water content (%) titrate->calculate report Report the result and adjust experimental quantities accordingly calculate->report end Complete report->end

Caption: Workflow for Karl Fischer titration.

Methodology:

  • Instrument Preparation:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the burette with a standardized Karl Fischer reagent and condition the titration vessel with an appropriate solvent (e.g., anhydrous methanol) until it is "dry" (i.e., the drift is stable and low).

  • Reagent Standardization:

    • Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate) to the titration vessel.

    • Titrate to the endpoint and calculate the water equivalence factor (F) of the Karl Fischer reagent in mg H₂O/mL.[6]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the this compound salt (typically 50-100 mg, depending on the expected water content).

    • Quickly and carefully introduce the weighed sample into the conditioned titration vessel.

    • Begin the titration immediately and continue until the endpoint is reached. Record the volume of titrant used.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula:

      Water (%) = (Volume of KF reagent (mL) × F (mg/mL)) / (Sample weight (mg)) × 100

  • Application of Result:

    • Use the calculated water content to determine the "true" mass of the anhydrous compound for your reactions. For example, if a compound has 5% water content, 100 mg of the solid contains only 95 mg of the active compound.

Section 4: Storage and Handling Best Practices

To maintain the integrity of this compound salts, adhere to the following storage and handling recommendations:

  • Primary Container: Always keep the compound in a tightly sealed, airtight container.[1] Suppliers often provide packaging designed to protect against moisture, such as Sure/Seal™ bottles.[14][15]

  • Secondary Containment: Store the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).[12] For larger quantities, placing desiccant pouches inside a larger, sealed container can be effective.[13]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the headspace of the container with a dry, inert gas like nitrogen or argon before sealing.

  • Temperature: Store at the temperature recommended on the product's technical data sheet, but always allow the container to equilibrate to ambient temperature before opening.

  • Aliquoting: If you frequently use small amounts of the compound, consider aliquoting the bulk material into smaller vials in a controlled environment (e.g., a glove box).[9] This limits the exposure of the entire batch to atmospheric moisture during each use.

By implementing these best practices, you can significantly mitigate the challenges associated with the hygroscopic nature of this compound salts, leading to more reliable, reproducible, and successful experimental outcomes.

References

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Retrieved from [Link]

  • Pharmaceutical Technology Europe. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Water Determination by Karl Fischer. Retrieved from [Link]

  • Fiveable. (n.d.). Water activity and its impact on food stability. Retrieved from [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from [Link]

  • ResearchGate. (n.d.). Moisture Effects on Food's Chemical Stability. Retrieved from [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Rezaei, K., Jenab, E., & Temelli, F. (2007). Effects of water on enzyme performance with an emphasis on the reactions in supercritical fluids. Critical Reviews in Biotechnology, 27(4), 183-195. Retrieved from [Link]

  • Pharmaceutical Online. (n.d.). The Impact Of Water Activity On The Chemical and Physical Stability Of Oral Solid Dosage Products. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. Retrieved from [Link]

  • Reutzel, S. M., & Russell, V. A. (1998). Origins of the unusual hygroscopicity observed in LY297802 tartrate. Journal of Pharmaceutical Sciences, 87(12), 1568-1571. Retrieved from [Link]

Sources

Minimizing ring opening during functionalization of azetidine ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Minimizing Ring Opening During the Functionalization of Azetidine Ethanol

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with strained four-membered rings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you successfully functionalize azetidine ethanol while preserving the critical azetidine core.

The inherent ring strain of azetidines, while offering unique conformational rigidity beneficial for drug design, also makes them susceptible to undesired ring-opening reactions.[1][2][3][4] This guide provides direct answers to common challenges and offers robust strategies to maintain the integrity of your molecule during key synthetic transformations.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My O-sulfonylation reaction on N-Boc-azetidine ethanol is failing. Instead of the desired tosylate/mesylate, my main product is a 3-halo-1-aminopropane derivative. What is causing this ring-opening, and how can I prevent it?

A1: This is a classic and frequently encountered problem. The ring-opening is occurring because the reaction conditions are inadvertently promoting the cleavage of the C-N or C-C bonds of the strained ring.

The Mechanism of Failure:

  • Activation: The hydroxyl group reacts with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form a mesylate or tosylate ester. This converts the alcohol into an excellent leaving group.

  • Ring Cleavage: The strained ring then opens via one of two primary pathways:

    • Pathway A (Intermolecular): The chloride ion (Cl⁻), a byproduct of the reaction with the sulfonyl chloride, acts as a nucleophile. It attacks one of the electrophilic ring carbons, leading to an S_N2-type ring opening. This process is often accelerated if any stray acid protonates the azetidine nitrogen, further activating the ring.

    • Pathway B (Intramolecular): Quaternization of the azetidine nitrogen by alkylating agents can lead to facile ring cleavage.[5] In some cases, especially with a less-hindered N-protecting group, the azetidine nitrogen itself can initiate rearrangements, although this is less common with robust protecting groups like Boc.

Solutions to Preserve the Azetidine Ring:

The key is to control the reaction environment to suppress these ring-opening pathways.

  • Choice of Reagent: Avoid sulfonyl chlorides. Use methanesulfonic anhydride (Ms₂O) or p-toluenesulfonic anhydride (Ts₂O) . This eliminates the generation of nucleophilic chloride ions, which are a primary culprit in ring-opening.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the acid produced during the reaction without competing as a nucleophile.

    • Recommended: 2,6-Lutidine, Diisopropylethylamine (DIPEA), or Proton-Sponge®.

    • Avoid: Pyridine or triethylamine (TEA), as they are more nucleophilic and can promote side reactions.

  • Temperature Control: Perform the reaction at low temperatures to minimize the energy available for undesired pathways. Start at 0 °C or even -20 °C and allow the reaction to warm slowly only if necessary.

  • Order of Addition: Add the sulfonylating agent (e.g., Ms₂O) slowly to a pre-cooled solution of the azetidine ethanol and the non-nucleophilic base. This maintains a low concentration of the reactive electrophile and ensures that the acid byproduct is immediately neutralized.

  • Dissolve N-Boc-azetidin-3-ylmethanol (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonic anhydride (1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo at low temperature.

  • Purify the crude product quickly via flash column chromatography, using a cooled eluent if necessary.

Q2: I am attempting a Mitsunobu reaction to displace the hydroxyl of azetidine ethanol, but the yield is poor and I see many byproducts. Is the ring opening?

A2: Yes, ring-opening is a significant risk during a Mitsunobu reaction with azetidine ethanol. The reaction mechanism involves the in-situ formation of a highly reactive oxyphosphonium salt, which is an exceptionally good leaving group. This intermediate is prone to decomposition pathways that compete with the desired S_N2 displacement by your nucleophile.

The Mechanism of Failure:

The triphenylphosphine and the azodicarboxylate (DEAD or DIAD) activate the alcohol.[6][7] The intended pathway is the displacement of this activated leaving group by your chosen nucleophile (e.g., a carboxylate). However, several issues can arise:

  • Insufficient Nucleophilicity: If the incoming nucleophile is not acidic enough (pKa > 13-15) or is sterically hindered, the S_N2 reaction will be slow.[6][8] This gives the activated intermediate time to undergo alternative reactions.

  • Competing Ring Opening: The azetidine ring itself can participate in intramolecular reactions, or the reaction byproducts can attack the strained ring, leading to oligomerization or decomposition.[5]

  • Side Reactions with DEAD/DIAD: The azodicarboxylate itself can sometimes act as a nucleophile, leading to undesired adducts.[6]

Solutions for a Successful Mitsunobu Reaction:

  • Nucleophile Choice: Ensure your nucleophile has a pKa ≤ 15.[9] Carboxylic acids, phenols, and phthalimide are generally suitable.

  • Reagent Stoichiometry and Purity: Use freshly purified reagents. Ensure precise stoichiometry (typically 1.1-1.5 equivalents of PPh₃ and DEAD/DIAD).

  • Inverse Addition: For sensitive substrates, employ an "inverse addition" protocol. Add the alcohol slowly to a pre-formed solution of the triphenylphosphine, nucleophile, and DEAD/DIAD at low temperature. This keeps the concentration of the sensitive substrate low.

  • Temperature is Critical: Maintain low temperatures throughout the addition (e.g., -40 °C to 0 °C) to control the reaction rate and suppress side reactions.

  • Under an inert atmosphere, dissolve N-Cbz-azetidin-3-ylmethanol (1.0 equiv), triphenylphosphine (1.3 equiv), and the carboxylic acid nucleophile (1.2 equiv) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 equiv) dropwise via syringe over 30 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture and purify directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Frequently Asked Questions (FAQs)
Q3: What fundamentally makes the azetidine ring so susceptible to opening?

A3: The primary reason is ring strain . A four-membered ring has significant angle strain because the internal C-C-C and C-N-C bond angles are forced to be approximately 90°, a significant deviation from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This strain energy (approximately 26 kcal/mol) makes ring-opening a thermodynamically favorable process.[2][3][4] Any reaction that involves protonation of the ring nitrogen or the formation of a good leaving group on a substituent will create an electrophilic center that is highly susceptible to nucleophilic attack, which readily relieves this strain.[4]

Q4: I need to remove a Boc protecting group. What are the safest conditions to avoid ring cleavage?

A4: Standard Boc deprotection using neat trifluoroacetic acid (TFA) is very harsh and a common cause of azetidine decomposition. The strong acid protonates the ring nitrogen, making the ring highly activated towards nucleophilic attack by the trifluoroacetate counter-ion.[2][3]

Recommended Milder Conditions:

MethodReagents & ConditionsAdvantages & Considerations
Acid with Scavenger 4M HCl in Dioxane or TFA (2-4 equiv) in DCM with triethylsilane (TES, 2-3 equiv) as a scavenger, 0 °C to RT.The scavenger traps reactive intermediates. Careful control of acid stoichiometry is crucial.
Alternative Protecting Groups N-Cbz groupRemoved by catalytic hydrogenation (e.g., H₂, Pd/C) under neutral conditions. This is one of the safest methods for the azetidine core.[10][11]
N-Benzyl (Bn) groupAlso removed by hydrogenolysis. However, the nitrogen remains basic and nucleophilic during prior steps, which may need to be considered.
Q5: Which N-protecting group offers the best balance of stability and ease of removal for multi-step synthesis involving an azetidine core?

A5: The carboxybenzyl (Cbz) group is often the superior choice for multi-step syntheses where the azetidine ring's integrity is paramount.

  • Stability: The Cbz group is robust and withstands a wide range of non-reductive conditions (e.g., basic hydrolysis, many organometallic reactions, mild oxidations).

  • Ring Deactivation: The carbamate functionality reduces the nucleophilicity and basicity of the azetidine nitrogen, which helps to suppress unwanted side reactions during functionalization steps.

  • Mild, Orthogonal Removal: The key advantage is its removal via catalytic hydrogenation (e.g., H₂, Pd/C in MeOH or EtOH).[10][11] This reaction is performed under neutral conditions, posing minimal risk of acid- or base-mediated ring opening. This orthogonality is invaluable when other acid-sensitive (e.g., silyl ethers) or base-sensitive (e.g., esters) groups are present in the molecule.

While the Boc group is convenient, its reliance on strong acid for removal makes it a riskier choice in the final stages of a synthesis.[2] Electron-withdrawing sulfonyl groups (e.g., nosyl, tosyl) offer excellent stability but often require harsh conditions for removal that the rest of the molecule may not tolerate.[12]

Visual Logic & Workflow Diagrams

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts.

AcidCatalyzedRingOpening Azetidine N-Protected Azetidine Protonated Protonated Azetidine (Activated Ring) Azetidine->Protonated H⁺ (Acid) Product Ring-Opened Product Protonated->Product Nucleophile Nucleophile (Nu⁻) (e.g., Cl⁻, TFA⁻, Solvent) Nucleophile->Protonated S_N2 Attack

Caption: Mechanism of acid-catalyzed azetidine ring opening.

SulfonylationTroubleshooting Start O-Sulfonylation Attempt (e.g., MsCl, TEA, DCM, 0°C) Check Analysis shows Ring-Opened Product? Start->Check Success Success: Desired Sulfonate Check->Success No Failure Primary Side Product: Ring-Opened Halide Check->Failure Yes Action1 Change Reagent: MsCl → Ms₂O Failure->Action1 Action2 Change Base: TEA → 2,6-Lutidine Action1->Action2 Action3 Lower Temperature: 0°C → -20°C Action2->Action3 NewAttempt Re-run Experiment with Optimized Conditions Action3->NewAttempt

Sources

Removing residual boron reagents after azetidine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual boron reagents following the reduction of azetidines. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate common purification hurdles and ensure the high purity of your final azetidine product.

Introduction: The Challenge of Boron Residues

Borane-based reducing agents, such as borane tetrahydrofuran complex (BH3•THF) or sodium borohydride (NaBH4), are invaluable for the synthesis of azetidines. However, their use inevitably introduces boron-containing byproducts, such as boric acid or boronic acids, into the reaction mixture. These residues can complicate downstream applications and must be effectively removed. This guide provides a systematic approach to tackling this common purification challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

Work-up & Extraction

Question 1: My initial aqueous work-up isn't removing all the boron impurities. What am I missing?

Answer: A simple water wash is often insufficient for complete removal of boron byproducts. The key is to exploit the chemical properties of these impurities, primarily their acidic nature.

  • The "Why": Boronic acids are weakly acidic. By washing your organic layer with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO3), you deprotonate the boronic acid to form a water-soluble boronate salt, which then partitions into the aqueous phase.[1][2][3] This is a classic acid-base extraction.

  • Troubleshooting:

    • Emulsion Formation: If you observe an emulsion, the addition of brine (saturated NaCl solution) can help to break it.

    • Base-Sensitive Products: If your azetidine is sensitive to strong bases, consider using a milder base like potassium carbonate (K2CO3) or running the extraction at a lower temperature.

Question 2: I've heard about using methanol to remove boron residues. How does this work and when should I use it?

Answer: This is a highly effective technique that leverages the formation of a volatile boron species.

  • The "Why": Boric acid and other boron compounds react with methanol to form trimethyl borate, B(OMe)3.[4] This ester has a low boiling point (68-69 °C) and can be easily removed by co-evaporation with excess methanol under reduced pressure.[4][5]

  • When to Use It: This method is particularly useful for removing boric acid generated from the quench of borohydride reductions. It is often performed after an initial aqueous work-up.

  • Protocol Insight: For this to be effective, the process should be repeated several times (typically 3x) with fresh methanol to drive the equilibrium towards the formation of trimethyl borate and ensure complete removal.[1]

Chromatography

Question 3: I'm trying to purify my azetidine using silica gel chromatography, but I'm seeing significant streaking and my product is co-eluting with the boron impurity. What can I do?

Answer: This is a common issue as boronic acids are often polar and can interact strongly with the silica gel.[2]

  • The "Why": The acidic protons on the boronic acid and the silanol groups on the silica surface can lead to strong interactions, causing poor peak shape and difficult separation.[2]

  • Troubleshooting Strategies:

    • Solvent System Modification: Try a more polar solvent system, such as a gradient of methanol in dichloromethane (CH2Cl2).[1] Sometimes, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can improve the peak shape, but be mindful of your product's stability.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18), which may have different selectivity for your compound and the impurity.[2]

    • Pre-adsorption: Before loading your column, you can pre-adsorb your crude material onto a small amount of silica. This can sometimes help to improve the separation.

Advanced Removal Techniques

Question 4: What are scavenger resins, and are they a good option for removing trace amounts of boron?

Answer: Scavenger resins are an excellent and highly selective method for removing residual boron impurities, especially at low levels.

  • The "Why": These are solid-supported reagents with functional groups that selectively bind to boron. Resins functionalized with N-methylglucamine, which contains multiple diol groups, are particularly effective at chelating boron.[6][7] The boron impurity covalently binds to the resin, which can then be simply filtered off.[2]

  • Advantages:

    • High selectivity for boron.[6]

    • Simple, filtration-based removal.

    • Applicable in a variety of solvents.

  • Considerations:

    • Resins can be more expensive than traditional reagents.

    • Sufficient stirring time (can be several hours) is necessary for complete removal.

Question 5: Can I use crystallization to purify my azetidine from boron byproducts?

Answer: Yes, if your azetidine product is a solid, recrystallization can be a very powerful purification technique.[8][9][10]

  • The "Why": This method relies on the difference in solubility between your desired product and the impurities in a chosen solvent system.[9][10] Ideally, your azetidine will be highly soluble in the hot solvent and poorly soluble at cold temperatures, while the boron impurities remain in the mother liquor upon cooling.[9][10]

  • Key to Success: The choice of solvent is critical. You may need to screen several solvents or solvent mixtures to find the optimal conditions for your specific product.

Workflow & Protocols

Decision Workflow for Boron Removal

G start Crude Azetidine Product (Post-Reduction) workup Aqueous Work-up start->workup basic_wash Basic Aqueous Wash (e.g., 1M NaOH) workup->basic_wash methanol_azeotrope Methanol Azeotrope (3x with MeOH) basic_wash->methanol_azeotrope check_purity Check Purity (TLC, NMR, LC-MS) methanol_azeotrope->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Azetidine is_pure->end Yes further_purification Further Purification Needed is_pure->further_purification No chromatography Silica Gel Chromatography further_purification->chromatography scavenger_resin Scavenger Resin further_purification->scavenger_resin recrystallization Recrystallization (if solid) further_purification->recrystallization chromatography->check_purity scavenger_resin->check_purity recrystallization->check_purity

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Basic Aqueous Wash and Methanol Azeotrope

  • Quench Reaction: Carefully quench the reaction mixture at 0 °C with an appropriate reagent (e.g., water, methanol, or dilute HCl, depending on the reducing agent used).

  • Solvent Extraction: Dilute the quenched reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with 1M NaOH (2 x volume of organic layer). Separate the layers.

  • Brine Wash: Wash the organic layer with brine (1 x volume of organic layer) to remove residual water and aid in layer separation.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Methanol Azeotrope: To the crude residue, add methanol (10 x volume of the estimated residue). Concentrate under reduced pressure. Repeat this step two more times to ensure complete removal of volatile boron species.[4]

  • Final Drying: Place the flask under high vacuum to remove all traces of solvent.

Protocol 2: Purification using a Boron Scavenger Resin

  • Initial Work-up: Perform a standard aqueous work-up (as described in Protocol 1, steps 1-5) to remove the bulk of the water-soluble impurities.

  • Resin Addition: Dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane). Add the boron scavenger resin (e.g., Purolite® S108 or a similar N-methylglucamine-functionalized resin) (typically 2-4 equivalents relative to the boron impurity).

  • Stirring: Stir the mixture at room temperature. The required time can vary, so it is advisable to monitor the reaction by TLC or LC-MS. A typical duration is 4-16 hours.

  • Filtration: Once the boron impurity is no longer detected in the solution, filter off the resin. Wash the resin with a small amount of the solvent used.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified azetidine.

Data Presentation: Comparison of Boron Removal Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Basic Aqueous Wash Ionization of acidic boron species to water-soluble salts.[1][2][3]Simple, inexpensive, and fast.Ineffective for non-acidic boron species; may not be suitable for base-sensitive products; can cause emulsions.Initial, bulk removal of acidic boron byproducts.
Methanol Azeotrope Formation of volatile trimethyl borate.[4][5]Effective for boric acid; simple procedure.Requires multiple evaporations; less effective for non-volatile boronic acids.Removing boric acid after borohydride reductions.
Silica Gel Chromatography Differential partitioning between a stationary and mobile phase.Can provide high purity if separation is successful.Boronic acids can streak or co-elute; potential for product decomposition on silica.[2]Products with significantly different polarity from boron impurities.
Scavenger Resins Covalent binding of boron to a solid support.[2][6]High selectivity and efficiency; simple filtration-based removal.Can be expensive; may require several hours for complete removal.Removing trace amounts of boron; purification of sensitive compounds.
Recrystallization Differential solubility of the product and impurities.[8][9][10]Can yield very high purity product; scalable.Only applicable to solid products; requires screening for a suitable solvent.Purifying solid azetidine products.

References

  • Strem Chemicals. Chelating/scavenger resin with N-methylglucamine - S108.
  • Purolite. Purolite S108 Boron Selective Anion Exchange Resin.
  • ResearchGate. Can I remove boronic acid using Work up process?.
  • University of Rochester. Workup Tricks: Reagents.
  • ResearchGate.
  • BenchChem.
  • BenchChem.
  • Analytical Chemistry. Suppression of Boron Volatilization from a Hydrofluoric Acid Solution Using a Boron-Mannitol Complex.
  • Journal of Analytical Atomic Spectrometry. Purification of boron using a combination of cationic and boron-specific resins and determination of boron isotopic composition in sediments by MC-ICP-MS.
  • California State University, Stanislaus.
  • Reddit. Trying to remove a boronic acid in a workup. Help!.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. The Solvent Extraction of Boron with Synthesized Aliphatic 1,3‐Diols: Stripping and Extraction Behavior of Boron by 2,2,5‐Trimethyl‐1,3‐hexanediol.
  • ResearchGate. How to remove boron from a boron complex of catechol (i.e. catecholaborane) and diol type compounds?.
  • PMC. Boron Removal in Aqueous Solutions Using Adsorption with Sugarcane Bagasse Biochar and Ammonia Nanobubbles.

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to HPLC Method Development for Purity Analysis of Azetidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Azetidine Alcohols

Azetidine alcohols are a pivotal class of saturated heterocyclic compounds, frequently incorporated as key structural motifs in modern pharmaceuticals. Their strained four-membered ring and the presence of a hydroxyl group and a basic nitrogen atom impart unique physicochemical properties that are desirable for drug design but present significant challenges for analytical chemists.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is a non-negotiable aspect of drug development, mandated by regulatory bodies worldwide to guarantee safety and efficacy.

The inherent polarity of azetidine alcohols makes them notoriously difficult to retain and resolve from their potential impurities using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[2] Impurities can arise from various stages, including the synthesis of the azetidine ring itself (e.g., unreacted starting materials like 3-amino-1-propanol), side-products, or degradation products.[3] This guide provides an in-depth comparison of chromatographic strategies to develop robust and reliable purity analysis methods for this challenging class of molecules, grounded in mechanistic principles and regulatory expectations.

Part 1: Choosing the Right Chromatographic Tool

The primary hurdle in analyzing azetidine alcohols is achieving adequate retention on a stationary phase to allow for separation from closely related impurities. A systematic approach to screening different column chemistries and separation modes is the most efficient path to a successful method.

Reversed-Phase (RP-HPLC): The Workhorse Reimagined

Conventional C18 columns, the workhorse of HPLC, often fail to provide sufficient retention for highly polar analytes like azetidine alcohols, which elute at or near the void volume.[4] However, several modern RP column chemistries are designed to enhance the retention of polar compounds.

  • Mechanism: Separation is based on hydrophobic interactions between the analyte and the nonpolar stationary phase. A polar mobile phase (typically water/acetonitrile or water/methanol) is used, where more polar compounds elute first.[5]

  • Why it's challenging: The high polarity of azetidine alcohols leads to weak interactions with traditional nonpolar C18 phases.

  • The Solution - Polar-Enhanced RP Columns:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This feature promotes wetting of the stationary phase, even in highly aqueous mobile phases, and provides an alternative interaction mechanism (hydrogen bonding) for polar analytes.

    • Aqueous (AQ) C18 Phases: These are designed with a lower ligand density or proprietary surface modifications to prevent "phase collapse" or "dewetting" that can occur with traditional C18 columns in mobile phases with high water content (>95%).[6] This stability in 100% aqueous conditions allows for the use of weaker mobile phases to increase the retention of polar compounds.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Go-To for Polar Analytes

HILIC is a powerful alternative to RP-HPLC and is often the first choice for separating highly polar compounds.[7]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, cyano, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically >80% acetonitrile).[8] Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.

  • Why it excels: The high organic mobile phase and polar stationary phase are ideal for retaining and resolving polar compounds that are poorly retained in reversed-phase.[9] Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

  • Causality in Column Choice:

    • Amide Phases: Often the best starting point, offering excellent hydrogen bonding capabilities and high retention for a wide range of polar analytes.

    • Unbonded Silica Phases: Provide strong retention for basic compounds due to cation exchange interactions with deprotonated silanol groups. However, peak shape can be a concern.

    • Zwitterionic Phases: Contain both positively and negatively charged groups, offering unique selectivity through a combination of hydrophilic and electrostatic interactions.

Mixed-Mode Chromatography (MMC): The Power of Multiple Selectivities

Mixed-mode chromatography combines two or more separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[10][11] This provides unparalleled flexibility in method development.

  • Mechanism: MMC stationary phases have ligands that provide both hydrophobic and electrostatic interactions. For azetidine alcohols, which contain a basic nitrogen, a mixed-mode column combining reversed-phase and cation-exchange functionalities is ideal.[12]

  • Why it's a superior choice: It allows for the simultaneous separation of polar and nonpolar compounds.[4] Method development is highly tunable; retention can be independently controlled by adjusting organic solvent content (affecting hydrophobic interactions) and mobile phase pH or ionic strength (affecting ion-exchange interactions).[11] This is particularly useful for separating the main analyte from impurities with different charge states or hydrophobicities. Furthermore, it avoids the need for ion-pairing reagents, making it fully compatible with mass spectrometry (MS).[4]

Chiral Chromatography: Resolving Enantiomers

If the azetidine alcohol is chiral, enantiomeric purity is a critical quality attribute. Direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP).[13]

  • Mechanism: CSPs create a chiral environment, leading to transient diastereomeric complexes with the enantiomers of the analyte. These complexes have different energy levels, resulting in different retention times.

  • Why it's necessary: Regulatory agencies require the quantification of unwanted enantiomers in chiral drugs.[13]

  • Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are extremely versatile and can be used in normal-phase, polar organic, and reversed-phase modes, making them a common first choice for screening.[14][15]

Part 2: A Practical Guide to Method Development & Validation

A structured, logical workflow is essential for efficient method development. This process must be followed by rigorous validation to ensure the method is fit for its intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[16][17]

Workflow for HPLC Method Development

The following diagram illustrates a systematic approach to developing a purity method for azetidine alcohols.

MethodDevelopmentWorkflow HPLC Method Development Workflow for Azetidine Alcohols cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Define Analytical Target Profile (Purity, Impurities, Chiral?) chiral_check Is Chiral Separation Needed? start->chiral_check col_screen Column & Mobile Phase Screening - HILIC (Amide) - Mixed-Mode (RP/Cation-Exchange) - RP (Polar-Embedded C18) eval_retention Evaluate Retention & Initial Selectivity col_screen->eval_retention chiral_check->col_screen No chiral_screen Screen Chiral Stationary Phases (e.g., Polysaccharide-based) chiral_check->chiral_screen Yes chiral_screen->col_screen eval_retention->col_screen Poor Retention (Try different mode) optimize Optimize Key Parameters - Mobile Phase pH & Buffer - Organic Modifier % - Gradient Slope - Temperature eval_retention->optimize Adequate Retention peak_shape Good Peak Shape & Resolution? optimize->peak_shape peak_shape->optimize No (Re-evaluate parameters) validate Perform Method Validation (ICH Q2(R1) Guidelines) peak_shape->validate Yes final_method Final Validated Method validate->final_method ValidationRelationships Interconnectivity of ICH Q2(R1) Validation Parameters Specificity Specificity (Discrimination Power) Linearity Linearity (Proportional Response) Specificity->Linearity Ensures response is from analyte Range Range (Operational Boundaries) Linearity->Range Defines the limits of LOQ LOQ (Quantitation Limit) Linearity->LOQ Confirms response at low levels Accuracy Accuracy (Trueness) Range->Accuracy Tested across the Precision Precision (Reproducibility) Range->Precision Tested across the Accuracy->Precision Requires good precision for meaningful results Precision->LOQ Determines the limit of Robustness Robustness (Reliability) Robustness->Specificity Must be maintained Robustness->Precision Must be maintained

Caption: Relationship between key analytical validation parameters.

Conclusion and Recommendations

Developing a purity method for azetidine alcohols requires moving beyond traditional C18 columns. A multi-modal screening approach is paramount for success.

  • For initial development: HILIC and Mixed-Mode chromatography should be the primary techniques investigated. [10]HILIC, particularly with an amide stationary phase, offers a robust platform for retaining and separating these polar molecules. Mixed-mode chromatography provides an exceptional degree of flexibility, allowing for fine-tuning of selectivity by manipulating both hydrophobic and electrostatic interactions, which is often key to resolving challenging impurity profiles. [4]* For chiral analysis: A screening approach using polysaccharide-based CSPs under various mobile phase conditions (normal, polar organic, and reversed-phase) is the most efficient strategy. [15]* Validation is not optional: All methods intended for quality control in a regulated environment must be rigorously validated following ICH Q2(R1) guidelines. [16][18]This ensures the data are reliable, reproducible, and defensible.

By understanding the underlying separation mechanisms and adopting a systematic, science-driven approach, researchers can successfully develop and validate HPLC methods that ensure the purity, safety, and efficacy of pharmaceuticals containing azetidine alcohol moieties.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • Mixed-Mode Chromatography. ResearchGate. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How. LCGC International. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]

  • A Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. LCGC North America. [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent. [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC-MS and ion mobility enabled HILIC-MS. PubMed. [Link]

  • A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. BioPharm International. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. ResearchGate. [Link]

  • The HPLC analysis of polar analytes with aqueous mobile phases. Chrom-Academy. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]

  • Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry. [Link]

  • Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. [Link]

  • Why we do use reversed phase in HPLC? ResearchGate. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. JSM Central. [Link]

  • Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Azetidine. Wikipedia. [Link]

Sources

Azetidine vs piperidine: LogP and physicochemical property comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azetidine vs. Piperidine: LogP and Physicochemical Property Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the "Azetidine Switch"—replacing a six-membered piperidine ring with a four-membered azetidine ring—is a strategic maneuver used to optimize lead compounds. While piperidine is a ubiquitous scaffold offering versatile functionalization, it often carries the liability of high lipophilicity (LogP) and susceptibility to oxidative metabolism. Azetidine offers a rigid, lower-molecular-weight alternative that significantly reduces lipophilicity and alters metabolic soft spots while maintaining basicity. This guide objectively compares these two heterocycles, supported by experimental data and mechanistic insights.

Physicochemical Fundamentals: The Core Comparison

The transition from piperidine to azetidine is not merely a reduction in size; it is a fundamental shift in electronic and steric properties driven by ring strain and hybridization.

Lipophilicity (LogP) & Solubility

The most immediate impact of the azetidine switch is the reduction in lipophilicity. Removing two methylene units (–CH₂–CH₂–) typically lowers the cLogP by 0.8 to 1.2 units .

  • Piperidine: High lipophilicity often leads to poor aqueous solubility and high non-specific binding.

  • Azetidine: The smaller hydrophobic surface area improves Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

Basicity (pKa) & Ionization

Contrary to the trend seen in three-membered aziridines (where increased s-character of the lone pair drastically lowers pKa), azetidines retain strong basicity comparable to piperidines.

  • Piperidine (Parent): pKa ≈ 11.2 (Secondary amine).

  • Azetidine (Parent): pKa ≈ 11.3 (Secondary amine).

  • Implication: Both rings exist predominantly as cations at physiological pH (7.4). However, the lower lipophilicity of the azetidine cation (lower LogD₇.₄) often results in higher free fraction (

    
    ) and better solubility.
    
Conformational Rigidity & Exit Vectors
  • Piperidine: exists primarily in a chair conformation . Substituents can adopt axial or equatorial positions, leading to distinct vectors but potential flexibility (ring flipping).

  • Azetidine: exists in a puckered conformation with a barrier to inversion of ~1.3 kcal/mol. It is structurally rigid.[1]

  • Design Consequence: The angle between substituents (exit vectors) changes. An azetidine switch may require re-optimizing linker lengths to maintain target engagement.

Comparative Data Analysis

The following table summarizes the physicochemical shifts observed when replacing a piperidine with an azetidine in matched molecular pairs (MMP).

PropertyPiperidine ScaffoldAzetidine ScaffoldImpact of Switch
Ring Size 6-membered4-memberedReduced steric bulk
Ring Strain ~0 kcal/mol (Chair)~25.4 kcal/molIncreased reactivity/rigidity
Lipophilicity (ΔLogP) Baseline-1.0 (approx) Improved Solubility
Basicity (pKa) ~11.2 (Parent)~11.3 (Parent)Negligible change in pKa
Metabolic Stability Prone to

-oxidation
Resistant to

-oxidation
Decreased Clearance (

)
Polar Surface Area Lower relative to massHigher relative to massImproved Permeability (sometimes)
The "Azetidine Switch" in Drug Design: Mechanisms of Action
Mechanism 1: Blocking Metabolic Hotspots

Piperidine rings are frequent sites of metabolic liability, specifically cytochrome P450-mediated


-carbon oxidation  (leading to ring opening or lactam formation).
  • Why Azetidine Works: The high ring strain and geometric constraints of the azetidine ring make the formation of the radical cation intermediate (required for

    
    -oxidation) energetically less favorable compared to the unstrained piperidine. Additionally, the reduced lipophilicity lowers the overall affinity for the CYP450 active site.
    
Mechanism 2: Improving CNS Penetration

While high LogP is traditionally associated with brain penetration, excessive lipophilicity leads to P-gp efflux. Azetidines often lower LogP into the optimal range (LogP 2–3) for blood-brain barrier (BBB) crossing while reducing P-gp recognition.

Case Study: MAGL Inhibitors (Pfizer)

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, researchers utilized the azetidine switch to optimize potency and stability.

  • Piperidine Analog: Potent but suffered from rapid oxidative clearance.

  • Azetidine Analog: Maintained potency, reduced LogD, and significantly improved metabolic stability (

    
    ), leading to better in vivo efficacy.
    
Visualization of Physicochemical Relationships[2][3][4][5][6][7]

The following diagram illustrates the decision logic and consequences of the Azetidine vs. Piperidine switch.

Azetidine_vs_Piperidine Start Lead Compound Optimization Issue Issue: High Clearance / Low Solubility Start->Issue Strategy Strategy: Ring Contraction (Piperidine -> Azetidine) Issue->Strategy LogP LogP Decreases (~1 unit) Strategy->LogP pKa pKa Remains Basic (~11) Strategy->pKa Strain Ring Strain Increases (~25 kcal/mol) Strategy->Strain Solubility Aqueous Solubility Increases LogP->Solubility Metab Metabolic Stability (Blocks alpha-oxidation) Strain->Metab Vector Exit Vector Change (Requires SAR check) Strain->Vector Metab->Start Iterative Design

Caption: Causal relationship between ring contraction (Piperidine to Azetidine) and downstream DMPK properties.

Experimental Protocols

To validate the advantages of the azetidine scaffold, the following protocols are recommended.

Protocol A: Comparative LogD Determination (Shake-Flask Method)

Standard validation for lipophilicity changes.

  • Preparation: Prepare 10 mM stock solutions of the Piperidine and Azetidine analogs in DMSO.

  • Phase System: Use 1-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibration:

    • Add 5 µL of compound stock to 495 µL of PBS/Octanol mixture (1:1 ratio) in a glass vial.

    • Vortex vigorously for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Carefully sample the octanol (top) and aqueous (bottom) phases.

    • Analyze via LC-MS/MS.

  • Calculation:

    
    
    Expectation: The Azetidine analog should show a LogD 0.5–1.0 unit lower than the Piperidine analog.
    
Protocol B: Microsomal Stability Assay (Intrinsic Clearance)

Validating the metabolic stability hypothesis.

  • Incubation:

    • Prepare liver microsomes (human/rat) at 0.5 mg protein/mL in 100 mM phosphate buffer (pH 7.4).

    • Pre-incubate with test compound (1 µM final conc) for 5 min at 37°C.

  • Initiation: Add NADPH-regenerating system (final 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS to determine % remaining.

  • Data Processing: Plot ln(% remaining) vs. time to determine

    
     (elimination rate constant).
    
    
    
    
    Expectation: Azetidine analogs often show reduced
    
    
    due to steric protection of the nitrogen
    
    
    -carbon.
Workflow Visualization: Experimental Validation

Exp_Workflow cluster_0 Physicochem Profiling cluster_1 ADME Profiling Synth Synthesize Matched Pair (Piperidine vs Azetidine) LogD Measure LogD (pH 7.4) Target: < 3.0 Synth->LogD pKa Measure pKa Potentiometric Titration Synth->pKa LM Liver Microsomes (HLM/RLM) Assess Intrinsic Clearance LogD->LM pKa->LM Perm PAMPA / Caco-2 Assess Permeability LM->Perm Decision Select Candidate Perm->Decision

Caption: Step-by-step validation workflow for assessing the impact of the azetidine switch.

References
  • Lowe, M. A., et al. (2012). "Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor." Bioorganic & Medicinal Chemistry Letters, 22(23), 7131-7135. Link

  • Butler, C. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[2][3] Journal of Medicinal Chemistry, 60(23), 9860–9873.[2][3] Link[2][3]

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Provides foundational theory on 4-membered ring physicochemical properties). Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today, 14(19-20), 1011-1020. (Context for LogP reduction strategies). Link

  • BenchChem. (2025).[4] "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides." BenchChem Technical Guides. Link

Sources

Benchmarking 2-(Azetidin-3-yl)ethan-1-ol against other sp3-rich building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Contraction

In the modern era of "escaping Flatland" (Lovering et al., 2009), increasing the fraction of sp3-hybridized carbons (


) is a validated strategy to improve clinical success rates. While pyrrolidine and piperidine scaffolds have long been the workhorses of aliphatic heterocycles, 2-(Azetidin-3-yl)ethan-1-ol  represents a superior tactical building block for programs requiring stringent control over lipophilicity (LogD) and molecular volume without sacrificing solubility.

This guide objectively benchmarks this 4-membered ring against its 5- and 6-membered homologs, demonstrating its utility as a "lipophilicity sink" that alters exit vectors while maintaining metabolic competence.

Physicochemical Benchmarking

The primary driver for substituting a pyrrolidine with an azetidine is the modulation of basicity and lipophilicity. The high ring strain of azetidine (~26 kcal/mol) influences the lone pair availability on the nitrogen, typically lowering the pKa compared to pyrrolidines.

Table 1: Homolog Comparison Profile
PropertyAzetidine Analog Pyrrolidine Analog Piperidine Analog
Structure This compound 2-(Pyrrolidin-3-yl)ethan-1-ol 2-(Piperidin-4-yl)ethan-1-ol
Ring Size 4-membered5-membered6-membered
Molecular Weight 101.15 Da115.17 Da129.20 Da
cLogP (approx) -0.8 to -0.6-0.3 to -0.10.2 to 0.5
pKa (Conj. Acid) ~9.5 - 10.0~10.5 - 11.0~10.8 - 11.2
TPSA ~32

~32

~32

Lipophilic Efficiency High ModerateLow
Conformation Puckered (Butterfly)EnvelopeChair

Key Insight: The azetidine analog offers a reduction in cLogP of approximately 0.5–0.7 units compared to the piperidine, a massive shift in the context of Lipophilic Efficiency (LipE). The lower pKa also reduces the energetic penalty of desolvation upon protein binding, potentially improving potency.

Geometric & Vector Analysis

Replacing a 5- or 6-membered ring with an azetidine is not a simple atom deletion; it fundamentally alters the vector of the side chain.

  • Azetidine (3-sub): The substituent at the 3-position projects from a puckered ring. The angle between the N-lone pair and the C3-substituent vector is distinct, often providing a "kink" that can access different sub-pockets than the flatter pyrrolidine.

  • Pyrrolidine (3-sub): Exists in an envelope conformation with rapid pseudorotation.

  • Piperidine (4-sub): Rigid chair conformation; vectors are typically 180° (equatorial-equatorial).

Diagram 1: Decision Logic for Scaffold Selection

ScaffoldSelection Start Design Goal: Optimize Linker CheckLogP Is cLogP > 3.5? Start->CheckLogP CheckVector Is Vector Geometry Critical? CheckLogP->CheckVector No (LogP is acceptable) UseAzetidine SELECT: this compound (Lowers LogP, Unique Vector) CheckLogP->UseAzetidine Yes (Need to drop lipophilicity) CheckVector->UseAzetidine Compact/Puckered required UsePyrrolidine SELECT: Pyrrolidine Analog (Standard Geometry, Higher Basicity) CheckVector->UsePyrrolidine Flexible/Envelope required UsePiperidine SELECT: Piperidine Analog (Rigid Linear Vector, High LogP) CheckVector->UsePiperidine Linear (180°) required

Caption: Decision tree for selecting sp3-rich amino-alcohol building blocks based on physicochemical constraints.

Synthetic Protocol: Validated Route

Direct access to this compound is best achieved via a Horner-Wadsworth-Emmons (HWE) homologation strategy starting from commercially available N-Boc-3-azetidinone. This route is preferred over direct alkylation due to the avoidance of over-alkylation and ring-opening side reactions.

Experimental Workflow

Objective: Synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Protected precursor).

Step 1: HWE Olefination

  • Reagents: Trimethyl phosphonoacetate (1.2 eq), NaH (1.2 eq), N-Boc-3-azetidinone (1.0 eq), THF (anhydrous).

  • Procedure: Suspend NaH in THF at 0°C. Add phosphonoacetate dropwise. Stir 30 min. Add ketone.[1] Warm to RT.

  • Observation: Reaction mixture turns clear then potentially cloudy.

  • Checkpoint: TLC (Hex/EtOAc 3:1) shows disappearance of ketone (

    
    ) and appearance of acrylate (
    
    
    
    , UV active).

Step 2: Hydrogenation (The "Homologation" Step)

  • Reagents: Pd/C (10% w/w), H2 (balloon or 1 atm), MeOH.

  • Procedure: Stir the unsaturated ester under H2 atmosphere for 4-16h.

  • Critical Note: Azetidines are strained but generally stable to standard hydrogenolysis conditions unlike aziridines.

  • Checkpoint: Loss of UV activity on TLC indicates saturation of the double bond.

Step 3: Reduction to Alcohol

  • Reagents: LiBH4 (2.0 eq) or LiAlH4 (1.0 eq), THF.

  • Procedure: Cool ester solution to 0°C. Add reducing agent. Stir at RT for 2h.

  • Quench: Careful addition of Glauber’s salt or Fieser workup.

  • Validation: 1H NMR (CDCl3) diagnostic signal: Triplet at

    
     ~3.6-3.7 ppm (CH2-OH).
    
Diagram 2: Synthetic Pathway

Synthesis SM N-Boc-3-Azetidinone Inter1 Unsaturated Ester (HWE Product) SM->Inter1 1. (MeO)2P(O)CH2CO2Me NaH, THF Inter2 Saturated Ester Inter1->Inter2 2. H2, Pd/C MeOH Product N-Boc-2-(Azetidin-3-yl)ethan-1-ol Inter2->Product 3. LiBH4 THF

Caption: Step-wise synthesis from common ketone precursor to the target alcohol.

ADME & Metabolic Stability Profile

A common misconception is that azetidines are inherently unstable. While they are reactive electrophiles in specific contexts (e.g., nitrogen mustards), simple 3-substituted azetidines are generally metabolically robust.

  • Oxidative Metabolism: The azetidine ring is less prone to

    
    -carbon oxidation (N-dealkylation) compared to pyrrolidines and piperidines. The strain energy raises the transition state energy for the formation of the iminium ion intermediate required for CYP450-mediated oxidation.
    
  • Ring Opening: While possible, ring opening usually requires specific activation (e.g., strong Lewis acids or highly electrophilic substitution on the Nitrogen). In physiological conditions, the this compound scaffold is stable.

  • Permeability: Due to the lower molecular weight and compact volume, azetidine analogs often show higher passive permeability (

    
    ) than their piperidine counterparts, provided the LogD is not driven too low (< -1.0).
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2][3] [Link]

  • Stepan, A. F., et al. (2011). Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry.[2][3] [Link] (Contextual reference for strained rings in ADME).

  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition. [Link] (Comparative analysis of 4-membered rings).

  • PubChem. this compound Compound Summary.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.